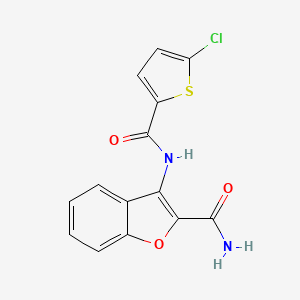
2-(1-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C20H23ClN6O4 and its molecular weight is 446.89. The purity is usually 95%.
The exact mass of the compound 2-(1-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand in Receptor Characterization
One application of a compound structurally related to the requested molecule is as a selective antagonist ligand of A2B adenosine receptors. For example, MRE 2029-F20, which shares some structural similarities, has been used as a radioligand for studying these receptors. This ligand bound to human A2B receptors expressed in CHO cells, showing high affinity and specificity, thus representing a useful tool for the pharmacological characterization of human A2B adenosine receptor subtype (Baraldi et al., 2004).
PET Imaging in Brain Studies
Compounds like 18F-FEAC and 18F-FEDAC, which are structurally related to the requested molecule, have been evaluated for their potential in PET imaging of the monkey brain. They showed high uptake in TSPO-rich organs and were effective in visualizing the increase in TSPO expression in the infarcted rat brain. Their kinetics and tolerance for in vivo metabolism suggest their usefulness in primate imaging studies (Yui et al., 2010).
Neuroprotective and MAO-B Inhibitory Activities
Another related compound, 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothio-yl)amino]acetamide, was identified as promising for in vivo evaluations due to its low neurotoxicity and high neuroprotection, along with MAO-B inhibitory activity. This discovery is significant for developing treatments targeting neurological disorders (Mitkov et al., 2022).
Antifungal Agents
The 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent antifungal agents against Candida and Aspergillus species. These findings highlight the potential of such compounds in developing new antifungal treatments (Bardiot et al., 2015).
properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O4/c1-24-18-17(19(29)27(20(24)30)10-13-2-4-14(21)5-3-13)26(11-15(22)28)16(23-18)12-25-6-8-31-9-7-25/h2-5H,6-12H2,1H3,(H2,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQHUFQBJJQFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N(C(=N2)CN4CCOCC4)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

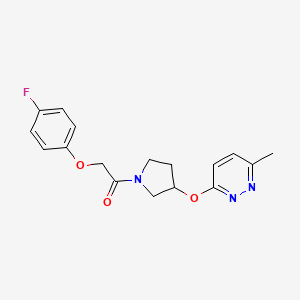
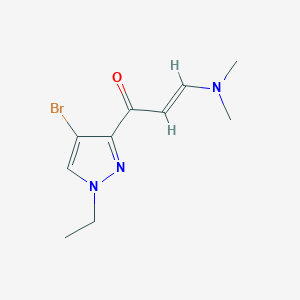

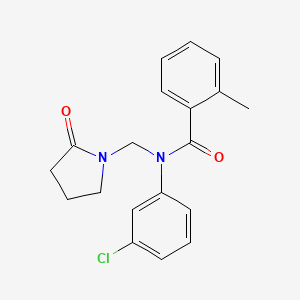
![4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride](/img/structure/B2435600.png)
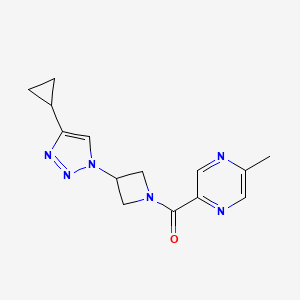
![13-Butyl-8-[4-(propan-2-yl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2435603.png)
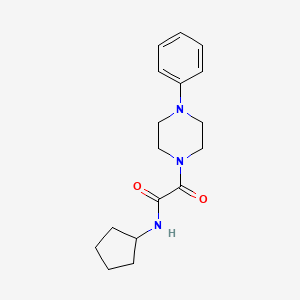
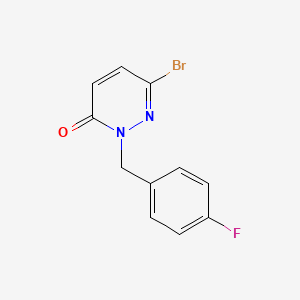
![5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B2435607.png)
![N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2435611.png)
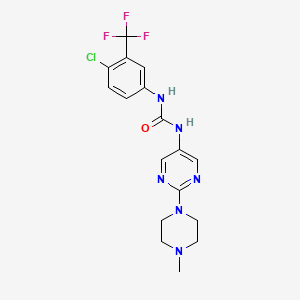
![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide](/img/structure/B2435614.png)
